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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Bromoquinoline-4-
carbaldehyde and its related derivatives. The data presented is essential for the

characterization and quality control of these compounds, which are significant in medicinal

chemistry and materials science. This document compiles experimental data from various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis)

Spectroscopy.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Bromoquinoline-4-
carbaldehyde and its positional isomer, 4-Bromoquinoline-2-carboxaldehyde, as well as

related quinoline derivatives. This comparative data is crucial for distinguishing between

isomers and understanding the electronic effects of substituent placement on the quinoline ring.

Table 1: ¹H NMR Spectroscopic Data of Bromoquinoline Carbaldehyde Derivatives

Validation & Comparative

Check Availability & Pricing
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

2-Bromoquinoline-4-

carbaldehyde
CDCl₃ or DMSO-d₆ Aldehyde proton (~10 ppm)[1]

4-Bromoquinoline-2-

carboxaldehyde
Not specified

Not explicitly detailed in search

results

2-Substituted Quinoline-4-

carboxylic Acids
Not specified

General shifts noted for

various derivatives[2]

General Quinoline Derivatives Not specified

NH (amide) groups: δ 11.15–

10.33 ppm; Methyl group at

C2: δ 2.55–2.59 ppm (singlet)

[3]

8-hydroxy-2-methylquinoline-

5,7-dicarbaldehyde
Not specified

HC=O at C5: ~10.1 ppm;

HC=O at C7: ~10.5 ppm[4]

Table 2: ¹³C NMR Spectroscopic Data of Bromoquinoline Carbaldehyde Derivatives

Compound Solvent
Key Chemical Shifts (δ,
ppm)

2-Bromoquinoline-4-

carbaldehyde
CDCl₃ or DMSO-d₆

Shift at C2 confirms

regioselective bromination[1]

4-Bromoquinoline-2-

carboxaldehyde
Not specified

Not explicitly detailed in search

results

General Quinoline Derivatives Not specified
Data available for a series of

tunable derivatives[3]

Carboxylic Acids Not specified
Carboxyl carbons: 165 to 185

δ[5]

Table 3: FT-IR Spectroscopic Data (cm⁻¹) of Quinoline Derivatives

Validation & Comparative

Check Availability & Pricing
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Compound/Derivati
ve Class

C=O Stretching N-H Stretching C=C Stretching

4-Bromoquinoline-2-

carboxaldehyde
Not specified Not applicable Not specified

Quinoline-4-

carbaldehyde
1688[6] Not applicable Not specified

General Quinoline

Derivatives

1710–1702 and 1691–

1678[3]

3583–3489 and 3394–

3209[3]

1555–1541 and 1537–

1526[3]

Aliphatic Aldehydes 1740-1720[7] Not applicable Not applicable

Table 4: Mass Spectrometry (m/z) Data of Bromoquinoline Derivatives

Compound Ionization Method Key Fragments

2-Bromoquinoline-4-

carbaldehyde
High-resolution ESI-MS Validates molecular weight[1]

4-Bromoquinoline-2-

carboxaldehyde
Not specified

Characterization confirmed by

mass spectrometry[8][9][10]

[11]

2-Substituted Quinoline-4-

carboxylic Acids
Electron Ionization

[M - COOH]⁺, further loss of

HCN[2]

Table 5: UV-Vis Spectroscopic Data of Quinoline Derivatives

Validation & Comparative

Check Availability & Pricing
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Compound/Derivati
ve Class

Solvent λmax (nm) Notes

4-Bromoquinoline-2-

carboxaldehyde
Not specified

Characterization

confirmed by UV-

Vis[8][9][10][11]

Quinoline Derivatives
n-hexane, chloroform,

methanol, 2-propanol

Varies with solvent

and substitution[12]

Demonstrates

solvatochromic

effects[13]

Spiro[chromeno[4,3-

b]quinoline-6,1'-

cycloalkan]-7-amine

Ethyl acetate

Two absorption peaks

at 249 and 316 nm

corresponding to π-π*

and n-π*

transitions[14]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are

generalized protocols for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or

higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition: Record the spectra at room temperature. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a

small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.

Validation & Comparative

Check Availability & Pricing
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Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid

sample.

Instrumentation: A FT-IR spectrometer.

Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹. The positions of the

absorption bands are reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile)

for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample is

introduced directly or via a gas chromatograph.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer.

High-resolution mass spectrometry (HRMS) is used for accurate mass measurements.

Data Acquisition: The instrument is calibrated, and the sample is ionized. The mass-to-

charge ratio (m/z) of the molecular ion and fragment ions are recorded.

4. UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, chloroform) of a known concentration.[12]

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition: The absorbance of the solution is measured over a wavelength range

(typically 200-800 nm) against a solvent blank. The wavelength of maximum absorbance

(λmax) is determined.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 2-Bromoquinoline-4-carbaldehyde derivatives.

Validation & Comparative

Check Availability & Pricing
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Caption: General workflow for synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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